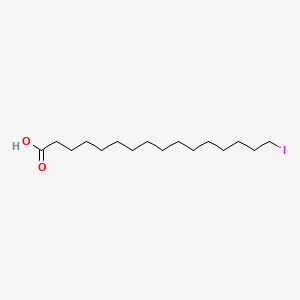

16-Iodohexadecanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2536-36-9 |

|---|---|

Molekularformel |

C16H31IO2 |

Molekulargewicht |

382.32 g/mol |

IUPAC-Name |

16-iodohexadecanoic acid |

InChI |

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |

InChI-Schlüssel |

RNTWMPKPEATMJA-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCC(=O)O)CCCCCCCI |

Kanonische SMILES |

C(CCCCCCCC(=O)O)CCCCCCCI |

Andere CAS-Nummern |

78774-43-3 |

Synonyme |

16-iodohexadecanoic acid 16-iodohexadecanoic acid, 123I-labeled |

Herkunft des Produkts |

United States |

Synthetic Strategies and Radiochemical Modulations of 16 Iodohexadecanoic Acid

Classical and Contemporary Synthetic Routes for 16-Iodohexadecanoic Acid

The preparation of non-radiolabeled this compound relies on established organic synthesis principles, focusing on the introduction of an iodine atom at the terminal (ω) position of a 16-carbon fatty acid chain.

The synthesis of this compound typically begins with a precursor molecule that can be readily functionalized at the C-16 position. A common and effective strategy involves the use of ω-hydroxy or ω-bromo fatty acids.

One of the primary precursors is 16-hydroxyhexadecanoic acid , also known as juniperic acid. snmjournals.org This precursor can be obtained from the saponification (hydrolysis) of hexadecanolide , a macrocyclic lactone, which is commercially available. acs.org The synthesis from hexadecanolide involves ring-opening the lactone using a base like sodium hydroxide (B78521) to yield the sodium salt of 16-hydroxyhexadecanoic acid, which is then acidified to produce the free acid. acs.org

Once 16-hydroxyhexadecanoic acid is obtained, a key functional group interconversion is performed to transform the terminal hydroxyl group into a better leaving group for subsequent nucleophilic substitution. A standard method is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov This results in the formation of 16-tosyloxyhexadecanoic acid . nih.gov

An alternative precursor is 16-bromohexadecanoic acid . This can be synthesized from 16-hydroxyhexadecanoic acid by treating it with a hydrobromic acid solution. snmjournals.org

The final step in these classical routes is typically a Finkelstein reaction , which involves the displacement of the leaving group (tosylate or bromide) with an iodide ion. asm.orgnih.govportlandpress.com This is an SN2 reaction where the precursor is treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). asm.orgportlandpress.com The choice of solvent is crucial as the solubility difference of the halide salts drives the reaction to completion; for instance, sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium tosylate is not, causing it to precipitate out of the solution. portlandpress.com

A summary of a common synthetic pathway is presented below:

Step 1: Saponification: Hexadecanolide is hydrolyzed to 16-hydroxyhexadecanoic acid.

Step 2: Tosylation: The hydroxyl group of 16-hydroxyhexadecanoic acid is converted to a tosylate group.

Step 3: Iodination (Finkelstein Reaction): The tosylate group is displaced by iodide to form this compound.

Another approach involves the ring opening of cyclic ketones followed by iodination. For instance, a cyclic ketone can be oxidized using an agent like m-chloroperbenzoic acid, and the resulting lactone can be opened with hydrogen iodide in acetic acid to yield the ω-iodo fatty acid. scispace.com

Optimizing the synthesis of this compound is crucial for obtaining high yields and purity, which are essential for reliable research applications. The optimization process involves a systematic evaluation of reaction parameters such as temperature, solvent, catalyst, and reaction time. scispace.com

For the synthesis of the precursor 16-hydroxyhexadecanoic acid from hexadecanolide, yields can be very high. For example, stirring hexadecanolide with 50% aqueous sodium hydroxide in toluene (B28343) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) at 95°C for 6 hours can result in a 97% yield of the desired product after acidification. acs.org

In the subsequent tosylation step , the reaction conditions are critical to ensure complete conversion without side reactions. The yield for the preparation of 16-tosylate-hexadecanoic acid from the corresponding hydroxy acid has been reported to be as high as 88%. nih.gov

The Finkelstein reaction for the final iodination step is also subject to optimization. Key factors include the choice of iodide salt and solvent. The use of polar aprotic solvents like acetone or DMF facilitates the SN2 mechanism. asm.org Reaction temperature is another important parameter; heating is often required to achieve a reasonable reaction rate. asm.org Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting material or by-products. snmjournals.orggoogle.com For example, 16-bromohexadecanoic acid can be purified by recrystallization from petroleum ether. snmjournals.org The purity of the final this compound is critical and is often assessed by techniques such as thin-layer chromatography (TLC), melting point analysis, and spectroscopic methods.

| Reaction Step | Precursor | Reagents | Typical Conditions | Reported Yield |

| Precursor Synthesis | Hexadecanolide | NaOH (aq), Toluene, Tetrabutylammonium hydrogen sulfate | 95°C, 6 hours | 97% acs.org |

| Functional Group Interconversion | 16-Hydroxyhexadecanoic acid | p-Toluenesulfonyl chloride | - | 88% nih.gov |

| Iodination | 16-Bromohexadecanoic acid | Sodium Iodide | Acetone or DMF, Heat | High |

Precursor Chemistry and Functional Group Interconversions

Radioisotopic Labeling Methodologies for this compound

For metabolic tracing and imaging studies, this compound must be labeled with a suitable radioisotope. The choice of isotope and labeling strategy depends on the intended application.

Iodine-123 (123I) and Iodine-131 (131I) are the most common radioisotopes of iodine used for labeling this compound. 123I is favored for diagnostic imaging due to its favorable gamma photon energy (159 keV) and shorter half-life (13.2 hours), which results in a lower radiation dose to the patient. iaea.org 131I, with a longer half-life (8.02 days) and higher energy emissions, is also used. nih.gov

The most prevalent method for incorporating 123I and 131I is through a nucleophilic substitution reaction , specifically an isotopic exchange reaction. acs.orgnih.gov In this process, non-radioactive this compound or a suitable precursor like 16-bromohexadecanoic acid or 16-tosyloxyhexadecanoic acid is reacted with a radioactive iodide salt, such as Na[123I]I or Na[131I]I. acs.orgnih.gov

The reaction is typically carried out in a melt of pivalic acid or in a solvent like acetone. scispace.com The isotopic exchange on the stable this compound molecule with radioiodide can achieve high radiochemical yields, often exceeding 95%. acs.org Similarly, starting from 16-tosyloxy-hexadecanoic acid, reaction with Na[131I]I has been shown to incorporate 89% of the initial radioactivity into the final product. nih.gov

Automated synthesis modules are often employed for the routine production of radioiodinated fatty acids to ensure consistency and radiation safety. nih.gov

Carbon-14 (14C) is a beta-emitting radioisotope with a very long half-life, making it an excellent tool for in vitro and preclinical metabolic studies where long-term tracing is required. The synthesis of 14C-labeled this compound typically involves introducing the 14C atom into the fatty acid backbone at a specific position, most commonly at the carboxyl carbon (C-1).

A general strategy for preparing [1-14C]-labeled fatty acids involves the use of a 14C-labeled starting material, such as [14C]cyanide or [1-14C]acetyl-CoA. For instance, a long-chain alkyl bromide can be reacted with K[14C]N, followed by hydrolysis of the resulting nitrile to produce the [1-14C]carboxylic acid.

To synthesize 16-iodo-[1-14C]hexadecanoic acid, one would start with a 14C-labeled precursor that already contains the 16-carbon chain or can be elongated to it. A plausible route would be the synthesis of [1-14C]hexadecanoic acid (palmitic acid) first. nih.govdoi.org This can be achieved through various established methods, including those starting from smaller labeled fragments and elongating them. Once [1-14C]hexadecanoic acid is synthesized, a terminal functional group must be introduced to allow for iodination. This would likely involve a multi-step process to convert the methyl group at the C-16 position to a hydroxyl or bromo group, which can then be subjected to iodination as described in section 2.1.1.

Alternatively, one could start with a shorter, terminally functionalized fatty acid and elongate it using 14C-labeled building blocks. The use of [1-14C]hexadecanoic acid itself as a precursor in biosynthetic systems has been demonstrated to produce other labeled lipids, indicating its metabolic competence. asm.org

Regiospecificity is paramount in the synthesis of labeled this compound. The biological behavior of the molecule is highly dependent on the position of the iodine atom. The synthetic strategies employed are designed to ensure that the iodine is introduced exclusively at the C-16 position. This is achieved by using precursors where the C-16 position is selectively activated for substitution, such as in 16-hydroxyhexadecanoic acid or 16-bromohexadecanoic acid. The SN2 reaction mechanism ensures that the iodide substitutes the leaving group at that specific carbon atom without rearrangement. researchgate.net

Radiochemical purity is a critical quality control parameter, defined as the proportion of the total radioactivity in the desired chemical form. snmjournals.org Impurities can lead to altered biodistribution and incorrect interpretation of imaging or metabolic data. High radiochemical purity (>95%) is therefore required. scispace.comsnmjournals.org

Purification of the radiolabeled product is essential to remove unreacted radioiodide and other potential radiochemical impurities. Common methods for purification and analysis include:

Thin-Layer Chromatography (TLC): A rapid and effective method to separate the labeled fatty acid from free radioiodide and other impurities. snmjournals.orgsnmjournals.org Different solvent systems can be used to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): A more sophisticated technique that provides excellent separation and allows for simultaneous detection of chemical and radiochemical purity, as well as calculation of specific activity. scispace.com

The stability of the final radiolabeled product in its formulation is also assessed over time to ensure its integrity until use. snmjournals.org

| Isotope | Labeling Method | Precursor | Key Features |

| Iodine-123 | Isotopic Exchange | This compound | High radiochemical yield (>95%), suitable for SPECT imaging. acs.orgiaea.org |

| Iodine-131 | Nucleophilic Substitution | 16-Tosyloxyhexadecanoic acid | High incorporation yield (e.g., 89%), used in diagnostics and research. nih.gov |

| Carbon-14 | Multi-step synthesis | [1-14C]Palmitic acid derivative | Label at C-1 for metabolic pathway analysis. nih.govdoi.org |

Carbon-14 Labeling Strategies for Metabolic Tracing

Derivatization and Analog Development for Specific Research Probes

The chemical structure of this compound, a terminal-iodinated fatty acid, serves as a versatile scaffold for the development of sophisticated research probes. By introducing strategic modifications to its carbon chain or by attaching functional molecules, researchers can create analogs and conjugates with tailored properties for investigating specific biological processes. These derivatives are instrumental in studying fatty acid metabolism, protein modification, and cellular trafficking.

Synthesis of Branched-Chain and Heteroatom-Modified Analogs

To modulate the metabolic fate and tissue kinetics of this compound, researchers have synthesized analogs with branched chains or with carbon atoms replaced by heteroatoms. These modifications are designed to alter enzymatic processing, particularly β-oxidation, thereby enhancing the utility of the fatty acid as a metabolic tracer.

Branched-Chain Analogs: The introduction of methyl groups along the fatty acid backbone is a primary strategy to inhibit β-oxidation. Branching at the β-position (carbon-3) has proven particularly effective. For instance, the synthesis of 16-iodo-3-R,S-methylhexadecanoic acid was pursued to create a probe with prolonged retention in myocardial tissue. iaea.orgsnmjournals.org The presence of the β-methyl group sterically hinders the enzymes involved in the β-oxidation spiral. Studies comparing the myocardial kinetics of straight-chain and β-methyl branched analogs demonstrated that the branched compounds exhibit significantly longer retention times. iaea.orgiaea.org The synthesis of these compounds can be complex, sometimes involving multi-step processes starting from precursors like 3-methyl glutaric anhydride. snmjournals.orgiaea.org

Heteroatom-Modified Analogs: Another advanced modification involves the substitution of a methylene (B1212753) group within the aliphatic chain with a heteroatom, such as sulfur (thia-substitution) or tellurium. iaea.orgnih.gov This approach creates a metabolically trapped probe. For example, thia-substituted fatty acids like 16-[¹⁸F]fluoro-4-thia-hexadecanoic acid have been developed as probes for positron emission tomography (PET) to image fatty acid oxidation (FAO). nih.govresearchgate.net The sulfur atom disrupts the normal metabolic pathway, leading to the accumulation of the tracer in tissues with active fatty acid metabolism. The synthesis of these thia-analogs requires specific precursors, such as methyl 16-bromo-4-thia-palmitate, which are then subjected to radiofluorination and hydrolysis to yield the final product. researchgate.net The position of the heteroatom is a critical determinant of the analog's biological behavior, affecting both cellular uptake and metabolic trapping. iaea.org

Table 1: Examples of Branched-Chain and Heteroatom-Modified Analogs of this compound This table is interactive. Click on headers to sort.

| Analog Name | Modification Type | Key Research Finding | Reference(s) |

|---|---|---|---|

| 16-Iodo-3-R,S-methylhexadecanoic acid | β-Methyl Branching | Exhibits longer myocardial retention compared to the straight-chain parent compound due to inhibition of β-oxidation. | iaea.orgsnmjournals.org |

| 16-[¹⁸F]Fluoro-4-thia-hexadecanoic acid | Thia-Substitution (Heteroatom) | Acts as a metabolically trapped probe for imaging fatty acid oxidation (FAO) with PET; uptake is sensitive to FAO inhibitors. | nih.govresearchgate.net |

| 15-(p-Iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) | β-Methyl Branching & Phenyl Group | A related branched analog with a terminal iodophenyl group, developed to inhibit metabolism and enhance myocardial imaging. | iaea.org |

Conjugation Strategies for Targeted Cellular and Molecular Investigations

Conjugating this compound or its derivatives to targeting moieties, fluorophores, or other functional molecules creates powerful probes for visualizing and manipulating cellular and molecular events. These strategies leverage the fatty acid backbone to deliver a payload to specific organelles or to report on biological activities like protein palmitoylation.

Strategies for Covalent Linkage: The carboxylic acid group of this compound is the primary site for conjugation. Standard coupling chemistries, such as those using carbodiimides (e.g., EDC) or the formation of activated esters (e.g., N-hydroxysuccinimide esters), are employed to form stable amide or ester bonds with amine- or alcohol-containing molecules. nih.gov For example, the fatty acid can be linked to fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) or to peptides designed to target specific cellular compartments. mdpi.com

Targeted Probes for Cellular Organelles: A major application of these conjugation strategies is the development of probes that accumulate in specific organelles. By attaching a lipophilic cationic group, such as triphenylphosphonium (TPP), to the fatty acid, the resulting conjugate can be directed to the mitochondria, driven by the mitochondrial membrane potential. nih.gov Such probes are invaluable for studying mitochondrial function and dysfunction. Similarly, conjugation to molecules with high affinity for acidic vesicles, like certain amines, can target the probe to lysosomes. mdpi.comencyclopedia.pub These organelle-specific probes enable the investigation of localized metabolic processes and the trafficking of lipids within the cell.

Probes for Molecular Processes: Beyond organelle targeting, conjugation is used to create probes for specific molecular interactions. For instance, to study protein S-palmitoylation, a post-translational modification where fatty acids are attached to cysteine residues, analogs of this compound are used. frontiersin.org While direct radiolabeling with ¹²⁵I-iodohexadecanoic acid is one method, more advanced techniques involve bioorthogonal chemistry. nih.govnih.gov In this approach, the fatty acid is first modified to include a "click chemistry" handle, such as an alkyne group. This alkynyl analog is metabolically incorporated into proteins, which can then be conjugated to an azide-containing reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.gov This strategy provides a powerful and specific method for investigating the dynamics of protein lipidation.

Table 2: Conjugation Strategies for this compound-Based Probes This table is interactive. Click on headers to sort.

| Conjugation Strategy | Conjugated Moiety | Intended Target | Research Application | Reference(s) |

|---|---|---|---|---|

| Carbodiimide/NHS-ester Chemistry | Amine-containing fluorophore (e.g., FITC) | General cellular labeling, Proteins | Visualizing fatty acid uptake and distribution; creating fluorescent protein labels. | nih.govmdpi.com |

| Carbodiimide/NHS-ester Chemistry | Triphenylphosphonium (TPP) | Mitochondria | Investigating mitochondrial fatty acid metabolism; delivering molecules to mitochondria. | nih.gov |

| Carbodiimide/NHS-ester Chemistry | Lysosome-targeting peptides/amines | Lysosomes | Studying lysosomal function and lipid storage disorders. | mdpi.comencyclopedia.pub |

| Bioorthogonal "Click" Chemistry | Azide-modified fluorescent dye or biotin | Palmitoylated proteins | Detecting and quantifying protein S-palmitoylation with high specificity. | frontiersin.orgnih.gov |

| Esterification | Ethanol | N/A (Ester derivative) | Used as a synthetic intermediate or for formulation studies. | google.com |

Investigation of Fatty Acid Metabolism Using 16 Iodohexadecanoic Acid in Preclinical Models

Myocardial Fatty Acid Uptake and Oxidation Dynamics

Assessment in Isolated Perfused Organ Systems (e.g., Rat Heart)

The isolated perfused rat heart model has been instrumental in elucidating the myocardial handling of 16-iodohexadecanoic acid (IHA). Studies using this system have demonstrated that IHA is taken up by myocardial cells and subsequently undergoes metabolic changes that can be monitored. nih.gov Following a bolus injection of radioiodinated IHA into a Langendorff-perfused rat heart, a rapid decrease in the radioactivity of the hydrophobic phase of the coronary effluent is observed, indicating that once taken up, the fatty acid is not readily released back into the circulation. oup.com

The metabolic fate of IHA within the myocardium is significantly influenced by the presence of other energy substrates. In the absence of glucose, there is an immediate and substantial oxidation of IHA, similar to that observed with [1-14C]palmitate. nih.gov This suggests that IHA effectively traces the β-oxidation pathway. The release of free iodide and water-soluble metabolites, which are products of IHA metabolism, occurs within the first few minutes after injection and is dependent on the availability of glucose in the perfusion medium. oup.com

Evaluation in in vivo Animal Models (e.g., Mice, Rabbits)

In vivo studies in animal models such as mice and rabbits have further validated the use of radioiodinated fatty acids for assessing myocardial metabolism. oup.comsnmjournals.orgrevespcardiol.orgnih.gov These models are crucial for understanding the systemic handling of these tracers and their distribution to various organs, including the heart. revespcardiol.orgnih.gov In mice, following intravenous injection, radioiodinated heptadecanoic acid demonstrates significant myocardial accumulation, which is attributable to the heart muscle's metabolic activity rather than the accumulation of free halide. snmjournals.org This was confirmed by injecting free iodide, which resulted in minimal myocardial tissue uptake. snmjournals.org

Studies in rabbits using 17-iodo-heptadecanoic acid have corroborated the findings from smaller animal models, demonstrating its potential for dynamic metabolic studies of the myocardium. snmjournals.org The development of various animal models, including those for ischemic cardiomyopathy and hyperlipidemia, has provided valuable platforms to study fatty acid metabolism under pathological conditions. nih.gov For instance, the Watanabe heritable hyperlipidemic (WHHL) rabbit strain, which is prone to spontaneous myocardial infarction, offers a unique model to investigate fatty acid metabolism in the context of coronary artery disease. nih.gov

The evaluation of various radioiodinated fatty acid analogues, including derivatives of this compound, has been performed in these in vivo systems. iaea.org These studies have been essential in comparing the myocardial uptake and clearance kinetics of different tracers, providing insights into how structural modifications affect their metabolic fate. iaea.org

Influence of Metabolic Conditions (e.g., Glucose Availability) on Myocardial Metabolism

The metabolic state of the myocardium, particularly the availability of glucose, exerts a profound influence on the metabolism of this compound. nih.govoup.com In isolated perfused rat hearts, the presence of glucose in the perfusion medium significantly alters the intracellular fate of IHA. nih.govoup.com When glucose is available, there is a marked reduction in the oxidation of IHA. nih.gov This is accompanied by an increase in the esterification of the fatty acid into complex lipids, such as triglycerides and polar lipids. nih.govoup.com

Specifically, the addition of glucose leads to a decreased incorporation of the radiolabel into mitochondrial polar lipids, while the labeling of triglycerides and free fatty acids in the cytoplasmic fraction increases. oup.com This indicates that exogenous glucose promotes the storage of IHA in the cytoplasm and limits its mitochondrial utilization for β-oxidation. oup.com This shift in substrate preference is a key aspect of the heart's metabolic flexibility. mdpi.com

The analysis of coronary effluent further supports these findings. In the presence of glucose, there is a significantly lower rebound of radioactivity in the hydrophilic phase, which represents the release of iodide and other water-soluble metabolites from IHA oxidation. oup.com This demonstrates that with glucose as an available energy source, the heart shifts away from fatty acid oxidation. oup.comcfrjournal.comcfrjournal.com This interplay between glucose and fatty acid metabolism is a critical regulatory mechanism in cardiac energy production. mdpi.comcfrjournal.com

Lipid Pool Turnover and Esterification Kinetics in Research Systems

The investigation of this compound (IHA) in research systems, particularly the isolated perfused rat heart, has provided detailed insights into lipid pool turnover and esterification kinetics. oup.comsnmjournals.org Following its uptake into the myocardial cell, IHA can be directed towards two primary metabolic fates: β-oxidation for energy production or esterification into complex lipid pools for storage. nih.govoup.com

In the presence of an exogenous substrate like glucose, the rate of IHA oxidation is reduced, leading to a more pronounced esterification of the fatty acid. nih.gov The radioactivity from IHA is found to be very low in the free fatty acid pool but significantly high in triglycerides and especially in polar lipids. nih.gov This indicates a rapid incorporation of IHA into these storage and structural lipid fractions. The presence of glucose enhances this esterification process. nih.govoup.com

Comparative Metabolic Studies with Other Fatty Acid Tracers

Comparative studies are essential to validate and understand the specific metabolic characteristics of this compound (IHA) in relation to other fatty acid tracers. nih.govoup.comoup.com One of the primary comparators is [1-14C]palmitate, a naturally occurring fatty acid. In isolated perfused rat hearts without glucose, the immediate and significant oxidation of IHA mirrors that of [1-14C]palmitate, with over 80% of the myocardial activity from palmitate found in the hydrophilic fraction shortly after injection. nih.govoup.com This indicates that IHA is a suitable analog for studying myocardial fatty acid oxidation. nih.gov

IHA has also been compared with other radioiodinated fatty acids, such as 15-p-iodophenylpentadecanoic acid (IPPA). snmjournals.orgresearchgate.net These comparisons, often conducted in isolated rat hearts, have analyzed the differences in their metabolism and kinetics. snmjournals.orgresearchgate.net Such studies help in determining the influence of the chemical structure, like the position of the iodine atom and the nature of the carbon chain, on the tracer's behavior within the myocardium. iaea.org

Furthermore, the development of other classes of fatty acid tracers, such as those labeled with fluorine-18 (B77423) (e.g., [18F]fluoro-6-thia-heptadecanoic acid or FTHA), has prompted comparative evaluations. researchgate.netnih.gov These studies, conducted in various animal models, aim to assess the relative specificity of each tracer for fatty acid oxidation versus incorporation into lipid pools. researchgate.netnih.gov For example, the sensitivity of myocardial uptake to inhibitors of fatty acid oxidation, like POCA (2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate), is a key metric used to compare the performance of different tracers as probes for β-oxidation. iaea.orgsnmjournals.org These comparative analyses are crucial for selecting the most appropriate tracer for a specific research question regarding myocardial metabolism. oup.com

Application in Adipose Tissue Metabolism Research (e.g., Brown Adipose Tissue)

While the primary focus of this compound (IHA) research has been on myocardial metabolism, the principles of its use as a fatty acid tracer are applicable to other metabolically active tissues, such as brown adipose tissue (BAT). BAT is specialized for thermogenesis, a process that relies heavily on fatty acid oxidation. Therefore, tracers of fatty acid metabolism are valuable tools for investigating BAT function.

Research into BAT metabolism often involves assessing the uptake and oxidation of fatty acids in response to various stimuli, such as cold exposure or pharmacological activation. Although specific studies focusing solely on IHA in BAT are less common, the broader class of radiolabeled fatty acids is used for this purpose. The knowledge gained from myocardial studies with IHA, such as its uptake mechanisms and metabolic fate, provides a strong foundation for its potential application in BAT research. The ability to non-invasively image and quantify fatty acid utilization in BAT would be highly beneficial for understanding its role in energy homeostasis and its potential as a therapeutic target for metabolic diseases. The development of various fatty acid tracers, including thia-substituted analogs, has shown promise for imaging fatty acid oxidation in different tissues, and this could be extended to BAT. researchgate.netnih.gov

Interactive Data Table: Effect of Glucose on IHA Metabolism in Isolated Rat Heart

| Metabolic Parameter | Condition: No Glucose | Condition: With Glucose (11 mM) |

| IHA Oxidation | High / Rapid | Reduced / Slower |

| Esterification into Lipids | Lower | Increased |

| Radioactivity in Triglycerides | Low | High |

| Radioactivity in Polar Lipids | High (Mitochondrial) | High (Cytoplasmic) |

| Release of Hydrophilic Metabolites | High Rebound | Lower Rebound |

This table summarizes qualitative findings from studies on isolated perfused rat hearts, demonstrating the shift from oxidation to storage of this compound (IHA) in the presence of glucose. nih.govoup.com

Interactive Data Table: Comparative Myocardial Uptake of Fatty Acid Tracers

| Tracer | Animal Model | Key Finding | Reference |

| This compound (IHA) | Rat (isolated heart) | Oxidation is high without glucose, reduced with glucose. | nih.govoup.com |

| [1-14C]Palmitate | Rat (isolated heart) | Similar high initial oxidation to IHA without glucose. | nih.gov |

| 15-p-Iodophenylpentadecanoic acid (IPPA) | Rat (isolated heart) | Used for kinetic comparison with IHA. | snmjournals.orgresearchgate.net |

| [18F]FTHA | Rat | High sensitivity to FAO inhibitors. | researchgate.netnih.gov |

This table provides a comparative overview of different fatty acid tracers used in preclinical myocardial metabolism research.

Exploration of Metabolic Pathways in Other Organ Systems and Tissues

While the heart and brain are primary sites for fatty acid metabolism research, the use of radiolabeled fatty acids like this compound (IHDA) in preclinical models has also provided significant insights into metabolic processes in other vital organ systems. The biodistribution and metabolic fate of this tracer in tissues such as the liver, kidneys, skeletal muscle, and adipose tissue are crucial for a holistic understanding of systemic lipid metabolism and the pathological alterations that occur in various diseases.

Liver Metabolism

The liver is a central hub for fatty acid metabolism, responsible for fatty acid synthesis, oxidation, and the production of triglycerides and ketone bodies. In preclinical studies, the liver consistently demonstrates high uptake of fatty acid analogs. Studies in rats using radiolabeled fatty acid analogs show significant accumulation in the liver, second only to the heart in some cases. nih.govresearchgate.net This high uptake reflects the liver's active role in processing circulating fatty acids.

Terminally iodinated fatty acids like this compound are metabolized in the liver, leading to the release of free iodide into the bloodstream as a result of beta-oxidation. researchgate.net The rate of this metabolic process can be influenced by various factors. For instance, research on fatty acid analog metabolism has shown that washout from the liver can be slow, indicating retention and processing of the fatty acid within hepatocytes. researchgate.net

Preclinical biodistribution studies provide quantitative data on this process. For example, investigations using fluorine-18 labeled thia-substituted hexadecanoic acid, a close analog of IHDA, demonstrated significant liver uptake in rats. The data below illustrates the distribution of such a tracer, highlighting the liver's metabolic activity.

Table 1: Biodistribution of 16-[¹⁸F]fluoro-4-thia-hexadecanoic acid in Fasted Sprague-Dawley Rats (30 min post-injection)

| Organ/Tissue | Uptake (% Injected Dose/gram) |

|---|---|

| Liver | 6.83 ± 1.25 |

| Kidneys | 3.33 ± 0.60 |

| Spleen | 1.83 ± 0.35 |

| Muscle | 0.53 ± 0.10 |

| Adipose Tissue | 0.30 ± 0.08 |

Data derived from studies on fatty acid analogs in rats. nih.gov

This table shows a substantial uptake in the liver, which underscores its primary role in clearing and metabolizing fatty acids from circulation. The study of such tracers in various preclinical liver disease models, such as those for non-alcoholic fatty liver disease (NAFLD) or hepatic fibrosis, holds potential for understanding the metabolic dysregulation characteristic of these conditions. frontiersin.orgnih.gov

Renal Fatty Acid Utilization

The kidneys are metabolically active organs that rely on fatty acid oxidation (FAO) as a major energy source, particularly in the renal cortex for tubular transport. frontiersin.org Defective FAO is increasingly recognized as a key factor in the pathogenesis of both acute kidney injury (AKI) and chronic kidney disease (CKD). frontiersin.org Tracers like this compound are valuable tools for investigating these processes in preclinical models. snmjournals.org

Biodistribution studies in rodents have quantified the uptake of fatty acid analogs in renal tissue. nih.govresearchgate.net Following intravenous administration, a notable percentage of the injected dose accumulates in the kidneys, reflecting active fatty acid uptake by renal cells. nih.gov This uptake is crucial for fueling the energy-demanding processes of filtration and reabsorption.

Table 2: Comparative Uptake of a Fatty Acid Analog in Key Organs of Swiss Mice (2 min post-injection)

| Organ/Tissue | Uptake (% Injected Dose/gram) |

|---|---|

| Heart | 3.7 ± 1.3 |

| Liver | 11.5 ± 2.1 |

| Kidneys | 4.8 ± 1.4 |

| Lungs | 2.9 ± 0.9 |

Data derived from biodistribution studies of a 68Ga-labeled hexadecanoic acid analog. researchgate.net

As shown in the table, the kidney demonstrates avid uptake of the fatty acid tracer shortly after injection. Preclinical models of kidney disease, such as those induced by folic acid or 5/6 nephrectomy, provide a platform to study how renal fatty acid metabolism is altered during disease progression using these tracers. nih.gov

Skeletal Muscle Metabolism

Skeletal muscle is the largest organ in the body by mass and a major site of glucose and fatty acid utilization, playing a critical role in whole-body energy homeostasis. frontiersin.org At rest, fatty acids are a primary fuel source for muscle tissue. frontiersin.org The study of fatty acid uptake and oxidation in skeletal muscle is therefore essential for understanding metabolic health and diseases like insulin (B600854) resistance and amyotrophic lateral sclerosis (ALS), where a shift from glucose to fatty acid metabolism is observed. mdpi.comfrontiersin.org

Preclinical studies using radiolabeled fatty acids have shown that skeletal muscle takes up these tracers from the circulation, although typically to a lesser extent per gram than highly oxidative tissues like the heart or liver. nih.gov However, due to its large total mass, skeletal muscle represents a significant sink for circulating fatty acids. The uptake can be quantified in preclinical models to assess metabolic flexibility and response to various stimuli.

Table 3: Uptake of a ¹⁸F-Labeled Hexadecanoic Acid Analog in Rat Tissues

| Organ/Tissue | Uptake (% Injected Dose/gram) at 30 min | Uptake (% Injected Dose/gram) at 120 min |

|---|---|---|

| Heart | 4.41 ± 0.59 | 2.87 ± 0.44 |

| Liver | 6.83 ± 1.25 | 2.50 ± 0.35 |

| Skeletal Muscle | 0.53 ± 0.10 | 0.29 ± 0.05 |

Data derived from biodistribution studies in rats. nih.gov

The data indicates that while the initial uptake in muscle is lower than in the liver, the tracer is retained and metabolized over time. Using such tracers in preclinical models allows researchers to investigate the intricate regulation of fatty acid metabolism in muscle and how it is perturbed in metabolic diseases. nih.govmdpi.com

Adipose Tissue Dynamics

Adipose tissue is the primary site for the storage of excess energy in the form of triglycerides. It is a dynamic endocrine organ that regulates systemic metabolism through the release of non-esterified fatty acids (NEFA) and adipokines. plos.org The uptake and release of fatty acids by adipocytes are tightly controlled processes, and their dysregulation is a hallmark of obesity and type 2 diabetes. nih.gov

The use of fatty acid tracers like this compound in preclinical models enables the direct measurement of fatty acid uptake and incorporation into storage pools within adipose tissue. Biodistribution studies show that while uptake per gram is relatively low, the total capacity for fatty acid sequestration is substantial given the potential mass of this tissue. nih.gov

Analysis in rat models shows measurable uptake of fatty acid analogs in adipose tissue, reflecting the ongoing process of lipid turnover. nih.gov Investigating this process is critical, as disturbances in the ability of adipose tissue to safely store lipids can lead to ectopic fat deposition in other organs like the liver and muscle, contributing to insulin resistance. plos.org The study of fatty acid binding proteins (FABPs), which chaperone fatty acids within adipocytes, is one area where these tracers can elucidate molecular mechanisms. nih.gov The quantitative assessment of fatty acid flux in adipose tissue using tracers provides invaluable data for understanding metabolic syndrome and developing targeted therapies.

Mechanistic Elucidation of Cellular and Subcellular Interactions of 16 Iodohexadecanoic Acid

Cellular Uptake Mechanisms and Transport Pathways

The cellular uptake of LCFAs like 16-Iodohexadecanoic acid is a complex process involving multiple, often overlapping, mechanisms to ensure an adequate supply for cellular functions while preventing toxicity from excess free fatty acids. nih.gov These pathways range from passive diffusion to highly regulated protein-mediated transport and endocytic processes.

Endocytosis is a form of active transport where the cell engulfs extracellular materials by invaginating its plasma membrane to form a vesicle. d-nb.info This process is fundamentally energy-dependent, requiring adenosine (B11128) triphosphate (ATP) to proceed, and is inhibited at low temperatures (e.g., 4°C). d-nb.infomdpi.com Several studies investigating the cellular uptake of nanoparticles have demonstrated the involvement of energy-dependent endocytosis, which can be broadly categorized into pathways like clathrin-mediated endocytosis (CME) and caveolae-dependent endocytosis (CavME). mdpi.comnih.govnih.gov

While direct studies on this compound are specific, the principles derived from nanoparticle research are informative. For instance, the transcorneal penetration of indomethacin (B1671933) nanoparticles was found to be mediated by three energy-dependent pathways: CME, CavME, and macropinocytosis. nih.govnih.gov Given that LCFAs are essential nutrients that must be internalized from the extracellular environment, it is highly probable that their transport, mimicked by this compound, also relies on these energy-dependent mechanisms to facilitate entry across the plasma membrane.

Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and saturated fatty acids. aai.orgmdpi.com These domains act as organizing centers for signaling molecules and are involved in cellular trafficking. nih.govd-nb.info Caveolae are a specific type of lipid raft, appearing as small, flask-shaped invaginations of the plasma membrane, characterized by the presence of caveolin proteins. mdpi.comnih.gov

The uptake of certain molecules, including some nanoparticles and pathogens, occurs via lipid raft/caveolae-mediated endocytosis, a process sensitive to cholesterol depletion. mdpi.comnih.govresearchgate.net This pathway is significant for the internalization of various ligands and receptors. nih.gov Notably, some studies have implicated class A scavenger receptors in mediating caveolae-dependent endocytosis. researchgate.net Given that lipid rafts are rich in saturated fatty acids, these domains represent a logical point of entry for LCFAs like this compound. aai.org The compound's structural similarity to palmitic acid, a key component of these rafts, suggests it may preferentially partition into these domains, facilitating its subsequent internalization through caveolae-mediated pathways.

Macropinocytosis is a distinct, non-selective form of endocytosis characterized by the formation of large, irregular vesicles called macropinosomes (0.2–5 µm in diameter). wilhelm-lab.commdpi.com This process involves extensive rearrangement of the actin cytoskeleton to form membrane ruffles that engulf large volumes of extracellular fluid and its solutes. wilhelm-lab.commdpi.com Unlike receptor-mediated pathways, macropinocytosis is generally considered a non-specific route of entry. thno.org

This pathway is constitutively active in certain specialized cells, such as macrophages and dendritic cells, but can be induced in other cells by growth factors or specific stimuli. nih.gov Significantly, many cancer cells with activating mutations in the RAS oncogene exhibit enhanced macropinocytosis as a strategy to scavenge extracellular proteins and other nutrients to fuel their rapid growth. thno.orgmit.edu The internalized proteins are degraded in lysosomes, providing a source of amino acids. mit.edu As a component of the extracellular milieu, this compound could be internalized via this fluid-phase uptake mechanism, particularly in cells where this pathway is upregulated. thno.org

| Uptake Pathway | Key Characteristics | Regulators/Mediators | Relevance to this compound |

|---|---|---|---|

| Energy-Dependent Endocytosis | Requires ATP; inhibited by low temperature. General term for active uptake via vesicles. d-nb.infonih.gov | Dynamin, actin cytoskeleton. wilhelm-lab.comsemanticscholar.org | Likely a primary mode of entry, as with other essential nutrients and nanoparticles. nih.gov |

| Lipid Raft/Caveolae-Mediated Endocytosis | Occurs in cholesterol-rich membrane microdomains; forms small vesicles (60-80 nm). mdpi.comresearchgate.net | Caveolin proteins, scavenger receptors. nih.govresearchgate.net | High relevance due to the compound's nature as a saturated fatty acid analog, which preferentially partitions into lipid rafts. aai.org |

| Macropinocytosis | Non-selective fluid-phase uptake; forms large macropinosomes (0.2-5 µm). mdpi.comnih.gov | RAS/RAC1 signaling, actin remodeling. mdpi.com | A potential route of entry, especially in cancer cells with upregulated macropinocytosis for nutrient scavenging. thno.orgmit.edu |

Role of Scavenger Receptors and Lipid Raft/Caveolae-Mediated Pathways

Intracellular Trafficking and Subcellular Distribution

Once inside the cell, this compound, mirroring the behavior of natural LCFAs, is rapidly directed to various subcellular compartments for metabolic processing or storage. nih.gov Its fate is determined by the cell's metabolic state and specific needs.

After crossing the plasma membrane, this compound enters the cytosol, where it is quickly bound by fatty acid-binding proteins (FABPs). nih.gov This binding increases its solubility and facilitates its transport to different organelles, preventing the toxic effects of high concentrations of free fatty acids. nih.gov

A primary destination for LCFAs is the mitochondrion, the cell's "powerhouse," for energy production via β-oxidation. wikipedia.orgnih.gov This process occurs within the mitochondrial matrix and requires the fatty acid to be activated to its acyl-CoA form and transported across the inner mitochondrial membrane. nih.govnih.gov Studies using radio-labeled fatty acid analogs have confirmed that their uptake and metabolism are sensitive to inhibitors of mitochondrial fatty acid oxidation. nih.gov

Alternatively, this compound can be transported to the endoplasmic reticulum (ER). The ER and its associated membranes are central hubs for lipid synthesis. nih.govuvigo.es Here, the fatty acid can be esterified into complex lipids such as phospholipids, which are essential components of cellular membranes, or triacylglycerols for storage. uvigo.es Furthermore, as a palmitate analog, this compound is used in post-translational protein modification. aai.org Studies have shown that radio-labeled this compound is covalently attached to proteins (palmitoylation), a modification that affects protein trafficking, stability, and localization to specific membranes, including the plasma membrane and endosomes. ahajournals.orgahajournals.orgfrontiersin.org

A major fate for fatty acids not immediately required for energy or synthesis is storage within intracellular lipid droplets (LDs). nih.gov LDs are organelles dedicated to storing neutral lipids, primarily triacylglycerols and sterol esters. uvigo.es They consist of a hydrophobic core of lipids surrounded by a phospholipid monolayer embedded with specific proteins. nih.gov The trafficking of fatty acids to LDs for esterification and storage is a highly regulated process, often occurring at contact sites between the ER and LDs. nih.gov Quantitative proteomics have revealed that mitochondria associated with LDs are enriched in proteins involved in lipid anabolism, facilitating fatty acid esterification and LD expansion. nih.gov As an analog of palmitic acid, this compound is expected to be channeled into this storage pathway, becoming a component of the triacylglycerols within lipid droplets. uvigo.es

Its incorporation into membrane structures is another key aspect of its subcellular distribution. ahajournals.orgahajournals.org Beyond its role in protein palmitoylation that anchors proteins to membranes, the fatty acid itself becomes part of the lipid bilayer of the plasma membrane and various organellar membranes, influencing their fluidity and function. aai.orguvigo.es

| Compartment/Structure | Associated Process | Description of Fate |

|---|---|---|

| Cytosol | Transport | Binds to fatty acid-binding proteins (FABPs) for transport to various organelles. nih.gov |

| Mitochondria | Metabolism (β-oxidation) | Transported into the mitochondrial matrix for oxidation to produce ATP. nih.gov |

| Endoplasmic Reticulum (ER) | Synthesis & Modification | Used for the synthesis of complex lipids (e.g., phospholipids) or for protein palmitoylation. ahajournals.orgnih.govuvigo.es |

| Lipid Droplets | Storage | Esterified into triacylglycerols and stored as a neutral lipid. nih.govuvigo.es |

| Plasma & Organellar Membranes | Structural & Trafficking | Incorporated into lipid bilayers; attached to proteins (palmitoylation) to regulate their membrane localization and trafficking. ahajournals.orgahajournals.orgaai.org |

Fate within Cytosolic and Organelle Compartments

Protein Acylation and Post-Translational Modification Studies

Protein S-acylation, a subset of fatty acid modification, is a critical and reversible post-translational modification (PTM). nih.gov It involves the covalent attachment of a fatty acid, most commonly the 16-carbon palmitic acid, to one or more cysteine residues on a protein through a thioester linkage (S-palmitoylation). nih.govfrontiersin.orgfrontiersin.org This process is dynamically regulated by two families of enzymes: palmitoyl (B13399708) acyltransferases (PATs), which catalyze the addition of the fatty acid, and acyl-protein thioesterases (APTs), which remove it. nih.govplos.org The reversible nature of S-palmitoylation allows for the fine-tuned regulation of a protein's conformation, stability, membrane localization, and interactions with other proteins. frontiersin.org The study of this dynamic process has been historically challenging, necessitating the development of specific and sensitive probes to detect and quantify protein palmitoylation. nih.gov

Utilization as a Probe for Palmitoylation Research

This compound is an analog of palmitic acid that features an iodine atom at its terminal (ω) carbon. nih.gov Its radioiodinated form, 16-[125I]iodohexadecanoic acid (125I-IC16), has been developed and utilized as a potent metabolic probe for investigating protein palmitoylation. nih.govmolbiolcell.org In this research method, cells are cultured in a medium containing 125I-IC16. ahajournals.org The cell's natural enzymatic machinery incorporates this analog into proteins as if it were native palmitic acid. nih.gov Following this metabolic labeling, the proteins of interest can be isolated, commonly through immunoprecipitation, and analyzed via SDS-PAGE. The incorporated 125I-IC16 is then visualized using phosphorimaging or autoradiography. ahajournals.orgaai.org

The use of 125I-IC16 offers substantial benefits over the traditional method of using tritiated palmitate ([3H]palmitate), which for many years was the standard for detecting palmitoylation. nih.govnih.gov The key advantages are rooted in the different radioisotopes used. nih.gov The 125I isotope emits high-energy gamma rays, which are significantly more penetrating than the weak beta particles emitted by 3H. nih.govnih.gov This fundamental difference leads to vastly reduced exposure times required for detection, shortening the process from several weeks to as little as 24 hours. nih.gov Furthermore, this compound exhibits minimal metabolic interconversion within the cell, ensuring that the detected radioactive signal is a more accurate representation of direct protein palmitoylation. nih.gov Despite its advantages in detection speed and specificity, 125I-IC16 is more hazardous to handle than [3H]palmitate. tandfonline.comtandfonline.com

| Feature | 16-[125I]Iodohexadecanoic Acid (125I-IC16) | [3H]Palmitate |

|---|---|---|

| Probe Type | Radioactive palmitate analog with an iodine-125 (B85253) isotope. nih.gov | Radioactive palmitate with a tritium (B154650) isotope. nih.gov |

| Detection Time | Significantly shorter (e.g., hours to 1 day) due to high-energy gamma ray emission. nih.govnih.gov | Considerably longer (e.g., weeks to months) due to low-energy beta particle emission. nih.gov |

| Metabolic Specificity | Exhibits minimal metabolic interconversion, leading to a more direct measurement of palmitoylation. nih.gov | Can be subject to cellular metabolism, potentially incorporating the label into other molecules. nih.gov |

| Detection Technology | Readily detected by phosphorimaging technology. nih.govahajournals.org | Requires photofluorography and sensitive X-ray films. nih.gov |

Characterization of Acylated Proteins and Their Dynamics

The application of this compound as a metabolic label has been instrumental in the identification and functional characterization of a wide range of S-acylated proteins. This technique has provided direct evidence of palmitoylation for specific proteins and enabled researchers to investigate how this modification is affected by cellular signals or treatments.

For instance, metabolic labeling with 125I-iodopalmitate was a key method used to confirm that the ATP-Binding Cassette Transporter A1 (ABCA1) is robustly palmitoylated. ahajournals.org This study demonstrated that the abrogation of palmitoylation leads to reduced localization of ABCA1 at the plasma membrane and impairs its crucial function in mediating cholesterol efflux to apolipoprotein A-I. ahajournals.org In another study, researchers used this compound to assess the palmitoylation status of the adaptor proteins LAT (Linker for Activation of T cells) and PAG (protein associated with GEMs) in T cells. aai.org They found that treatment with glucocorticoids inhibited the palmitoylation of these proteins, providing a mechanism for their observed displacement from lipid rafts during immunosuppressive responses. aai.org Furthermore, 125I-IC16 has been used to validate the acylation of chimeric proteins, confirming that short N-terminal sequences from proteins like those in the Src family are sufficient to direct both myristoylation and palmitoylation, thereby dictating the subcellular localization of the protein. molbiolcell.org

| Acylated Protein/System | Research Context | Key Findings Using this compound |

|---|---|---|

| ATP-Binding Cassette Transporter A1 (ABCA1) | Investigation of PTMs regulating ABCA1 trafficking and function. ahajournals.org | Provided direct evidence that ABCA1 is robustly palmitoylated, a modification essential for its plasma membrane localization and cholesterol efflux activity. ahajournals.org |

| LAT and PAG | Elucidation of the mechanism of glucocorticoid-induced T cell inhibition. aai.org | Demonstrated that glucocorticoid treatment inhibits the palmitoylation of LAT and PAG, leading to their displacement from lipid rafts. aai.org |

| Chimeric Green Fluorescent Proteins (GFPs) | Study of subcellular targeting information contained within N-terminal acylated sequences. molbiolcell.org | Confirmed that short (11-16 amino acid) N-terminal sequences from various proteins are sufficient to confer proper palmitoylation onto a reporter protein. molbiolcell.org |

Beyond identifying acylated proteins, a central aspect of palmitoylation research is understanding its dynamics. The turnover of S-palmitoylation on a protein is often significantly faster than the turnover of the protein itself, indicating a highly dynamic and regulated cycle of fatty acid attachment and removal. nih.gov This dynamic nature allows cells to rapidly modulate a protein's function in response to stimuli. frontiersin.org Studies on the ER chaperone calnexin, for example, have revealed that its palmitoylation status is regulated by other PTMs, such as phosphorylation, and that the modification significantly increases the protein's stability. plos.org Pulse-chase experiments, where cells are pulsed with a radioactive label like 125I-IC16 and then chased with an unlabeled medium, allow for the measurement of the palmitate group's half-life on a protein. plos.org Such studies have shown that palmitoylation can be a surprisingly slow process, occurring hours after protein synthesis, and that cells can maintain a pool of non-palmitoylated protein that can be rapidly modified to respond to cellular needs. plos.org This highlights that protein acylation is not a static modification but a dynamic process central to cellular regulation.

Pharmacokinetic and Biodistribution Assessments in Experimental Animal Models

Systemic Distribution and Clearance Kinetics in Animal Cohorts

Following administration in animal models, 16-Iodohexadecanoic acid exhibits distinct distribution and clearance patterns. High levels of radioactivity in the blood have been noted, which are attributed to in vivo deiodination and the subsequent clearance of labeled metabolites. iaea.org In comparative studies in dogs, 125I-16-iodohexadecanoic acid demonstrated specific heart concentrations and heart-to-blood concentration ratios. wisc.edu

The clearance kinetics can be influenced by the metabolic state of the animal. For instance, studies in rats have shown that the kinetics of myocardial washout are significantly more rapid for straight-chain fatty acids like this compound in fasted animals compared to unfasted ones. nih.gov This rapid clearance from the heart must be considered in imaging applications where regional uptake evaluation is the primary goal. iaea.org The clearance profile of this compound is also characterized by the diffusion of its primary catabolite, iodide, which is a rate-limiting step in its early myocardial clearance kinetics in control hearts. wisc.edu

Tissue-Specific Uptake and Retention Profiles

The uptake and retention of this compound vary significantly among different tissues, with a primary focus in research on the myocardium due to its role as an energy source for the heart. In dogs, the heart has shown significant uptake of the compound. wisc.edu Studies using isolated rat hearts have provided detailed information on its intracellular and subcellular distribution. iaea.org

Upon entering the myocardial cells, the compound is found in both mitochondrial and non-mitochondrial fractions. iaea.org In the mitochondrial fraction, activity is predominantly located in the organic phase, particularly as polar lipids. iaea.org Conversely, in the non-mitochondrial fraction, radioactivity is much higher in the aqueous phase. iaea.org The presence of glucose as an alternative energy substrate has been shown to reduce the oxidation of the fatty acid, leading to an increase in its esterification and storage in the form of triglycerides and polar lipids. iaea.org The retention of this compound in the heart is affected by the animal's nutritional state; fasting leads to decreased storage and increased degradation, resulting in a faster decrease in myocardial radioactivity. nih.gov

Table 1: Tissue and Subcellular Distribution of this compound in Experimental Models This table is interactive. You can sort and filter the data.

| Animal Model | Tissue/Fraction | Key Finding | Reference |

|---|---|---|---|

| Dog | Heart | Demonstrated significant uptake and specific heart-to-blood ratios. | wisc.edu |

| Rat (Isolated Heart) | Myocardium | Uptake is influenced by the presence of glucose, which increases esterification. | iaea.org |

| Rat (Isolated Heart) | Mitochondrial Fraction | Radioactivity is primarily in the organic phase (polar lipids). | iaea.org |

| Rat (Isolated Heart) | Non-Mitochondrial Fraction | Radioactivity is significantly higher in the aqueous phase. | iaea.org |

Excretion Pathways and Metabolite Profiling in Animal Studies

The metabolism of this compound is a critical aspect of its pharmacokinetics, leading to the formation of metabolites that are subsequently excreted. A primary metabolic process is in vivo deiodination, which results in the release of free radioiodide into circulation. iaea.orgnih.gov This process is a key factor in the clearance of radioactivity from tissues like the myocardium. wisc.edunih.gov

Studies on isolated rat hearts have shown that the compound is oxidized within the mitochondria, leading to the release of iodide. iaea.org Analysis of coronary effluents from these hearts identified a hydrophilic phase containing radioactive metabolites, with the activity profile being influenced by the presence of glucose. iaea.org Another identified metabolic pathway is β-oxidation, which can convert 16-[125I]Iodohexadecanoic acid (also known as 125I-IC16) into 125I-IC14, a shorter-chain fatty acid. plos.org This metabolic interconversion highlights the compound's participation in standard fatty acid degradation pathways. plos.org

Bioavailability and Pharmacokinetic Modeling in Preclinical Research

The bioavailability of this compound has been investigated, particularly concerning oral administration. When formulated as part of a nano-emulsion, iodinated fatty acids, including this compound, showed perfect and fast absorption after oral administration in preclinical experiments. google.com

To quantitatively describe its kinetic behavior, especially in the myocardium, mathematical compartmental models have been developed. A four-compartment model has been successfully applied to analyze time-activity curves from isolated rat hearts. nih.gov The compartments in this model represent:

Vascular IHA: The compound present in the blood vessels. nih.gov

Intracellular IHA: The non-esterified compound inside the myocardial cells. nih.gov

Esterified Forms: The compound that has been incorporated into complex lipids like triglycerides. nih.gov

Iodide: The free iodide released following mitochondrial oxidation of the fatty acid. nih.gov

This model has proven reliable and sensitive, with calculated values showing a high correlation (r > 0.97) with direct experimental measurements from intracellular analysis. nih.gov It has been effectively used to study how factors like fasting or pharmacological agents alter the uptake, storage, and degradation of the fatty acid. nih.govnih.gov The development of such models is crucial for extending experimental findings to in vivo measurements and for understanding the metabolic fate of the tracer. wisc.edu

Comparative Biodistribution with Structurally Related Fatty Acid Analogs

The biodistribution and kinetic properties of this compound (IHDA) are often evaluated in comparison to other fatty acid analogs to understand the effects of structural modifications. These comparisons have been instrumental in developing improved imaging agents. nih.gov

Compared to terminally iodophenyl-substituted fatty acids like 15-(p-iodophenyl)pentadecanoic acid (IPPA), straight-chain analogs like IHDA are more rapidly metabolized, leading to a quicker release of free radioiodide. nih.govnih.gov IPPA, in contrast, shows less back-diffusion of the non-oxidized tracer from the myocardium, making its clearance kinetics more directly related to the rate of oxidation. wisc.edu

Introducing methyl-branching into the fatty acid chain is a significant structural modification that alters kinetics. For example, 3-methyl-branched fatty acids exhibit slower plasma clearance and increased myocardial retention compared to their straight-chain counterparts like this compound. nih.gov Another comparison was made between 125I-16-iodo-9-hexadecenoic acid and 131I-17-iodo-heptadecanoic acid (IHA), with the total myocardial uptake of the former being about 40% lower than that of IHA in dogs. researchgate.net The kinetics of this compound have also been compared to its fluorinated analog, 16-fluorohexadecanoic acid (FHDA), which showed similar myocardial kinetics, though with a faster clearance of its primary catabolite (fluoride vs. iodide). wisc.edu It has also been studied alongside the natural fatty acid (1-14C) palmitate, which showed immediate and significant oxidation upon uptake by the myocardium, a pattern also observed with the iodo-fatty acid. iaea.org

Table 2: Comparative Biodistribution and Kinetics of this compound and Related Analogs This table is interactive. You can sort and filter the data.

| Analog Compared | Animal Model | Key Difference Observed | Reference |

|---|---|---|---|

| 15-(p-iodophenyl)pentadecanoic acid (IPPA) | Rat (Isolated Heart) | IPPA shows less back-diffusion of non-oxidized tracer from the myocardium than IHDA. | wisc.edu |

| 17-iodoheptadecanoic acid (IHA) | Dog | Myocardial uptake of 16-iodo-9-hexadecenoic acid was ~40% lower than IHA. | researchgate.net |

| 3-methyl-branched fatty acids | Rat | Branched analogs show slower plasma clearance and greater myocardial retention. | nih.gov |

| (1-14C) Palmitate | Rat (Isolated Heart) | Both show immediate and significant oxidation in the myocardium. | iaea.org |

Advanced Methodologies and Future Research Trajectories

In Vitro and Ex Vivo Perfusion Models for Metabolic Studies

In vitro and ex vivo models are indispensable for elucidating the metabolic fate of 16-iodohexadecanoic acid under controlled conditions, providing insights that are often difficult to obtain from in vivo studies.

Isolated heart perfusion systems, such as the Langendorff apparatus, have been instrumental in studying the myocardial metabolism of radioiodinated fatty acids like this compound. nih.goviaea.org These models allow for the precise control of substrate availability and physiological parameters, enabling detailed investigation of fatty acid uptake, esterification, and oxidation. nih.gov For instance, studies using isolated rat hearts have demonstrated that the presence of glucose reduces the oxidation of iodohexadecanoic acid and promotes its incorporation into triglycerides and polar lipids. nih.gov This highlights the intricate interplay between different energy substrates in the heart.

Furthermore, ex vivo organ perfusion systems, originally developed for organ preservation in transplantation, are emerging as powerful tools for metabolic research. mdpi.comamegroups.orgnih.govresearchgate.net These systems can maintain organs like the heart in a near-physiological state for extended periods, allowing for the study of metabolic processes and the effects of therapeutic interventions. mdpi.comnih.govnih.govfrontiersin.org The ability to collect perfusate and tissue samples over time provides a dynamic view of metabolite flux and cellular responses. nih.gov

In vitro studies using cultured cells, such as cardiomyocytes or hepatocytes, offer a more simplified and high-throughput approach to investigate the cellular uptake and metabolism of this compound. biorxiv.orgnih.govimrpress.com These models are particularly useful for dissecting specific molecular pathways and the function of transport proteins involved in fatty acid metabolism. nih.govimrpress.com For example, studies with cultured cells can help identify the roles of fatty acid translocase (FAT/CD36) and fatty acid binding proteins (FABPs) in the cellular uptake of long-chain fatty acids. nih.govimrpress.com

Analytical Techniques for Quantification and Speciation of this compound and its Metabolites

A suite of sophisticated analytical techniques is employed to quantify this compound and to identify and measure its various metabolic products. These methods are crucial for understanding the complete metabolic pathway of this tracer.

Chromatography-Based Separation Methods (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for separating this compound from its metabolites and other cellular components. nih.govjournalagent.comlongdom.org Thin-layer chromatography (TLC) is a relatively simple and rapid method that has been used to separate iodo-fatty acids from their precursors, such as tosylate fatty acids, during synthesis. researchgate.net

High-performance liquid chromatography (HPLC) offers higher resolution and is a powerful tool for the quantitative analysis of this compound and its metabolites. longdom.orgcreative-proteomics.com When coupled with other detection methods, HPLC can provide detailed information about the distribution of the radiolabel among different lipid classes, such as free fatty acids, triglycerides, and phospholipids. nih.gov Both normal-phase and reverse-phase HPLC can be utilized depending on the specific separation needs. creative-proteomics.com

Radiometric Detection and Imaging Modalities (e.g., Autoradiography, Phosphorimaging)

Since this compound is typically labeled with a radioisotope of iodine (e.g., Iodine-123, Iodine-125 (B85253), or Iodine-131), radiometric detection is a primary method for its quantification. nih.govbu.edurevvity.com Liquid scintillation counting is a common technique for measuring the total radioactivity in tissue homogenates or chromatographic fractions. revvity.com

Autoradiography and phosphorimaging are imaging techniques that allow for the visualization of the spatial distribution of radiolabeled compounds within tissues or on chromatographic plates. bu.edu Phosphorimaging, in particular, offers a higher sensitivity and dynamic range compared to traditional X-ray film autoradiography. bu.edu These techniques can reveal the localization of this compound and its metabolites within specific cellular compartments or tissue regions.

Mass Spectrometry Applications in Metabolic Research

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for the identification and quantification of a wide range of molecules. biocrates.comnih.govnih.govmdpi.com In the context of this compound research, MS can be used to identify and quantify non-radiolabeled metabolites, providing a more comprehensive picture of its metabolic fate. biocrates.comnih.gov

When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex biological mixtures. biocrates.comnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide structural information for the confident identification of metabolites. nih.govmdpi.com These techniques are crucial for delineating the intricate network of metabolic pathways. biocrates.commdpi.comsigmaaldrich.com

Development of Mathematical Models for Kinetic Analysis of Tracer Metabolism

To extract quantitative physiological information from dynamic studies using this compound, mathematical models are essential. mdpi.comfrontiersin.orgnih.gov These models describe the transport and metabolic processes of the tracer within a biological system. mdpi.com

Emerging Research Areas for this compound and its Analogs

Research continues to explore new applications and develop novel analogues of this compound to improve its properties as a metabolic tracer. One area of interest is the development of fatty acid analogues with modified structures to probe specific aspects of fatty acid metabolism. iaea.orgresearchgate.net For example, analogues with alterations in the carbon chain or the introduction of other functional groups are being synthesized and evaluated. researchgate.net

Another emerging area is the application of advanced imaging modalities, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET), in combination with these tracers for non-invasive assessment of myocardial metabolism in various disease states. Furthermore, the integration of data from metabolomic, proteomic, and genomic studies with the kinetic data obtained from tracer studies holds great promise for a more comprehensive, systems-level understanding of fatty acid metabolism and its dysregulation in disease.

The development of novel radiolabeling strategies and the exploration of different radioisotopes could also lead to tracers with improved imaging characteristics or different biological properties. The overarching goal is to develop more specific and sensitive tools for the early detection, characterization, and monitoring of metabolic abnormalities in a variety of pathological conditions.

Challenges and Opportunities in Translational Research Utilizing Fatty Acid Tracers

The journey of a fatty acid tracer like this compound from a basic science discovery to a clinically useful tool is fraught with challenges, a path often referred to as the "valley of death" in translational research. researchgate.net This process spans multiple translational phases, from initial proof-of-concept studies in humans (T1) to efficacy trials (T2) and eventual integration into clinical practice (T3-T4). researchgate.neted.gov However, this difficult path is also lined with significant opportunities, driven by technological advancements and a deeper understanding of metabolic pathways.

The successful translation of fatty acid tracers is hindered by a combination of imaging technology limitations, inherent properties of the tracers themselves, and systemic barriers within the research ecosystem. nih.gov A primary challenge lies in the imaging modalities used. Single-Photon Emission Computed Tomography (SPECT), while widely available, can be hampered by suboptimal radiotracers, attenuation artifacts, and lengthy acquisition times. eanm.org Positron Emission Tomography (PET) offers higher sensitivity but comes with its own set of obstacles, including patient exposure to ionizing radiation, the high cost of the procedure, and often the need for an on-site cyclotron due to the short half-life of common isotopes like carbon-11. nih.govradiologykey.com Furthermore, the spatial resolution of PET can be insufficient for imaging small structures, and its high hepatic uptake can obscure the view of adjacent organs like the heart. nih.govahajournals.org

The biochemical nature of fatty acid tracers presents further complications. Natural long-chain fatty acids are often rapidly metabolized and oxidized, particularly in tissues with high energy demands like the heart and liver, which can eliminate the tracer's signal almost as soon as it is taken up. nih.gov Moreover, not all fatty acids exhibit the same metabolic behavior, meaning a single tracer may not be representative of the kinetics of all free fatty acids in plasma. nih.gov The purity of the isotopic label within a tracer batch is also a critical factor, as variations can lead to significant differences in quantitative estimates of fatty acid uptake. physiology.org

Beyond these technical issues, broader translational research barriers include the cultural and operational divide between basic scientists and clinicians, insufficient resources, and complex regulatory landscapes. nih.gov A significant hurdle is ensuring that preclinical animal models accurately reflect human disease, as discrepancies can lead to the failure of promising agents in human trials. researchgate.net

Despite these numerous challenges, the field of fatty acid tracers is ripe with opportunities for innovation and advancement. The development of new imaging hardware, such as dedicated solid-state detector SPECT cameras, promises to dramatically increase sensitivity and reduce scan times. eanm.org Hybrid imaging techniques, like PET/CT, are already enhancing diagnostic accuracy by combining functional and anatomical information. eanm.org

A major area of opportunity lies in the design of novel fatty acid tracers. To overcome the problem of rapid metabolism, researchers have developed modified fatty acid analogs. nih.gov These molecules are designed to be taken up by cells but are resistant to beta-oxidation, causing them to become trapped and allowing for more stable imaging. nih.gov The use of stable (non-radioactive) isotope tracers, such as those labeled with deuterium (B1214612) or carbon-13, is also expanding. nih.gov These tracers are exceptionally safe and, when combined with advances in mass spectrometry and magnetic resonance spectroscopy, provide powerful tools for quantifying metabolic fluxes like lipolysis, fatty acid oxidation, and lipoprotein secretion in vivo. nih.gov These methods offer unique insights into the complex regulation of lipid metabolism in humans. nih.gov

Finally, systemic initiatives are being established to bridge the translational gap. Programs like the Clinical and Translational Science Awards (CTSA) aim to create the necessary infrastructure, training, and collaborative networks to accelerate the movement of discoveries from the laboratory to patient care. nih.govnih.gov These programs foster a "bench to bedside and back to bench" approach, where clinical observations can fuel new basic science investigations, creating a continuous cycle of innovation. nih.gov

Table 1: Challenges in Translational Research with Fatty Acid Tracers

| Category | Specific Challenge | Impact | Citation |

|---|---|---|---|

| Imaging Technology | SPECT: Suboptimal tracers, attenuation artifacts, long scan times. | Reduced image quality and efficiency. | eanm.org |

| PET: Ionizing radiation exposure, high cost, limited tracer half-life. | Limits widespread clinical use and requires specialized facilities. | nih.govmedscape.org | |

| PET: Limited spatial resolution and signal spillover. | Difficulty in imaging small anatomical structures accurately. | nih.gov | |

| PET/SPECT: High uptake of tracers in the liver. | Can interfere with and compromise resolution of cardiac images. | ahajournals.org | |

| Tracer Properties | Rapid metabolism and oxidation of natural fatty acid tracers. | Signal is quickly eliminated in metabolically active tissues. | nih.gov |

| Isotopic purity can vary between tracer batches. | Leads to inconsistencies in quantitative measurements. | physiology.org | |

| Different metabolic behaviors among individual fatty acids. | A single tracer may not reflect the kinetics of total plasma free fatty acids. | nih.gov | |

| General Research Barriers | The "Valley of Death" in translation. | High failure rate of promising compounds moving from preclinical to clinical phases. | researchgate.net |

| Discrepancies between animal models and human disease. | Preclinical results may not predict efficacy in humans. | researchgate.net |

Table 2: Opportunities in Translational Research with Fatty Acid Tracers

| Category | Specific Opportunity | Potential Benefit | Citation |

|---|---|---|---|

| Imaging Technology | Development of new-generation SPECT cameras. | Increased sensitivity and resolution, significantly shorter scan times. | eanm.org |

| Use of hybrid imaging (e.g., PET/CT). | Improves diagnostic accuracy by correlating metabolic and anatomical data. | eanm.org | |

| Advances in Magnetic Resonance Spectroscopy (e.g., deuterium imaging). | Potential for direct, non-invasive measurement of fatty acid metabolism without ionizing radiation. | nih.gov | |

| Tracer Development | Design of modified fatty acid analogs resistant to oxidation. | Allows for tracer trapping and more stable, quantifiable imaging of fatty acid uptake. | nih.gov |

| Increased use of stable isotope tracers (e.g., 13C, 2H). | Enables safe, detailed investigation of metabolic pathways in human subjects. | nih.govnih.gov | |

| Development of new PET perfusion tracers. | May allow for imaging during dynamic exercise stress, expanding clinical applications. | medscape.org | |

| Research Infrastructure | Establishment of translational science programs (e.g., CTSA). | Creates infrastructure, funding, and training to support and accelerate translational research. | nih.govnih.gov |

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in longitudinal studies using this compound?

- Answer : Mixed-effects models account for repeated measures within subjects. For example, when tracking iodine retention in adipose tissue over time, a random intercept model adjusts for individual variability. Bayesian hierarchical modeling is preferred for small sample sizes to reduce Type I/II errors .

Q. How should researchers design controls to distinguish iodine-specific effects from general halogenated fatty acid behavior?

- Answer : Include bromo- and chlorohexadecanoic acid analogs in experimental setups. Compare IC₅₀ values in enzyme inhibition assays (e.g., acyl-CoA synthetase) and use quantum mechanical calculations (DFT) to model halogen electronegativity impacts on substrate-enzyme interactions .

Q. What ethical and safety protocols are critical when handling this compound?